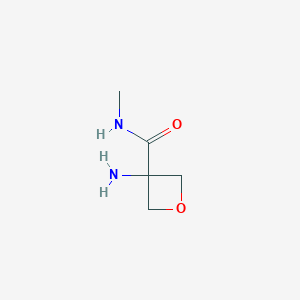

3-amino-N-methyl-oxetane-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-methyloxetane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-7-4(8)5(6)2-9-3-5/h2-3,6H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAAXKLRDWJFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(COC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino N Methyl Oxetane 3 Carboxamide and Its Precursors

Established Synthetic Routes to the Oxetane-3-carboxamide Scaffold

The creation of the 3-amino-oxetane-3-carboxamide framework relies on foundational organic chemistry principles, primarily involving the formation of the oxetane (B1205548) ring and the subsequent or concurrent installation of the necessary functional groups at the C3 position.

Intramolecular Cyclization Strategies for Oxetane Ring Formation

The construction of the strained four-membered oxetane ring is a significant synthetic hurdle. acs.org Intramolecular cyclization, primarily through C-O bond formation, is a cornerstone strategy. The most common of these is the Williamson etherification, which typically involves a 1,3-halohydrin or a related substrate with a leaving group at one end and a nucleophilic oxygen at the other. magtech.com.cn This process requires the use of a base to deprotonate the alcohol, which then displaces the leaving group in a 4-exo-tet cyclization.

Another key intramolecular strategy involves C–C bond formation. For instance, the cyclization of thiopyridyl glycosides mediated by silver triflate can produce bicyclic ketooxetanes. acs.org A more direct approach to the simple oxetane ring can be achieved through the treatment of certain epoxy allylic ethers with a strong base, which favors the formation of the four-membered ring over larger, less-strained rings. acs.org

Introduction of Carboxamide and Amino Groups at the Oxetane-3-position

With the oxetane ring established, or by using a precursor that allows for its concurrent functionalization, the introduction of the amino and carboxamide groups is critical. A highly effective and scalable method begins with oxetan-3-one. chemrxiv.org The Strecker synthesis, when applied to oxetan-3-one using a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) and an amine, yields a 3-amino-3-cyano oxetane derivative. chemrxiv.org

This aminonitrile intermediate is a versatile precursor. The nitrile group can be hydrolyzed to a carboxylic acid, typically under basic conditions to avoid the acid-catalyzed ring-opening of the sensitive oxetane moiety. chemrxiv.org The resulting 3-amino-oxetane-3-carboxylic acid can then undergo standard peptide coupling or amidation reactions. To obtain the target compound, 3-amino-N-methyl-oxetane-3-carboxamide, this amino acid would be reacted with methylamine (B109427) in the presence of a suitable coupling agent.

Derivatization from Oxetan-3-one Precursors

Oxetan-3-one is arguably the most valuable and widely used building block for accessing 3-substituted and 3,3-disubstituted oxetanes. nih.gov Its synthesis has been optimized, with one efficient method involving a gold-catalyzed, one-step oxidation of propargyl alcohol. nih.gov Another established route involves a four-step synthesis from dihydroxyacetone dimer. acs.org

The utility of oxetan-3-one lies in the reactivity of its ketone functionality, which allows for a wide array of transformations while keeping the oxetane ring intact. chemrxiv.org These reactions provide access to precursors necessary for the synthesis of the target compound and other complex oxetanes.

Table 1: Selected Derivatization Reactions of Oxetan-3-one

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Strecker Synthesis | TMSCN, Dialkylamine | 3-Amino-3-cyano-oxetane | chemrxiv.org |

| Grignard Reaction | RMgX | 3-Alkyl/Aryl-oxetan-3-ol | chemrxiv.orgnih.gov |

| Horner-Wadsworth-Emmons | Phosphonate ylide | Oxetane-3-ylidene acetate | chemrxiv.orgmdpi.com |

| Henry Reaction | Nitromethane | 3-(Nitromethyl)-oxetan-3-ol | chemrxiv.org |

These transformations highlight the versatility of oxetan-3-one in generating a diverse library of 3,3-disubstituted oxetanes suitable for further functionalization. chemrxiv.orgrsc.org

Advanced Synthetic Approaches to 3,3-Disubstituted Oxetanes

Beyond established methods, advanced catalytic and addition reactions have been developed to provide novel and efficient entry points to complex 3,3-disubstituted oxetanes, including amino acid derivatives.

Photoredox Catalysis in Amino Acid and Oxetanol Bioisostere Synthesis

Modern photoredox catalysis offers a powerful tool for forging C-C bonds under mild conditions. A notable application is the divergent synthesis of 3,3-disubstituted oxetane amino esters. beilstein-journals.org This method utilizes a strain-release-driven Giese addition. In this process, nitrogen-stabilized radicals are generated from the photochemical oxidative decarboxylation of amino acids under blue-light irradiation. beilstein-journals.org These nucleophilic radicals then add to activated 3-alkylideneoxetanes, which are derivatives of oxetan-3-one, to yield the desired 3,3-disubstituted products in moderate to high yields. beilstein-journals.org This strategy provides a modular route to incorporate amino acid fragments directly onto the oxetane scaffold.

Aza-Michael Addition Reactions for Amino Acid Derivatives with Oxetane Rings

The aza-Michael addition, or conjugate addition of an amine, is another effective strategy for creating C-N bonds to form amino acid derivatives. This reaction has been successfully applied to oxetane-containing substrates. researchgate.net Specifically, methyl 2-(oxetan-3-ylidene)acetate, readily prepared from oxetan-3-one via the Horner-Wadsworth-Emmons reaction, serves as an excellent Michael acceptor. mdpi.com

The reaction of this α,β-unsaturated ester with various nitrogen nucleophiles, including heterocyclic aliphatic and aromatic amines, proceeds in the presence of a base like DBU to yield novel oxetane amino acid blocks. mdpi.com This approach allows for the direct introduction of a diverse range of amino functionalities at the 3-position of the oxetane ring, leading to valuable heterocyclic amino acid derivatives.

Table 2: Examples of Aza-Michael Addition to Methyl 2-(oxetan-3-ylidene)acetate

| Amine Nucleophile | Product | Reference |

|---|---|---|

| Azetidine (B1206935) | Methyl (3-(azetidin-1-yl)oxetan-3-yl)acetate | mdpi.com |

| Pyrrolidine | Methyl (3-(pyrrolidin-1-yl)oxetan-3-yl)acetate | mdpi.com |

| Piperidine | Methyl (3-(piperidin-1-yl)oxetan-3-yl)acetate | mdpi.com |

This methodology provides a straightforward and modular route to complex amino acid derivatives containing the 3,3-disubstituted oxetane motif. mdpi.com

Multi-Step Conversions from Oxetane-3-carboxylic Acid Derivatives

A plausible and controlled synthetic route to this compound can be envisioned starting from an oxetane-3-carboxylic acid derivative, such as methyl oxetane-3-carboxylate. This multi-step approach focuses on the sequential introduction of the amino and the N-methylcarboxamide functionalities at the C3 position.

A key strategy involves the α-functionalization of the ester, followed by displacement and subsequent transformations. The general pathway is as follows:

α-Halogenation: The process begins with the halogenation at the C3 position of an oxetane-3-carboxylate precursor. For instance, α-bromination of methyl oxetane-3-carboxylate can be achieved under radical conditions or by using an electrophilic bromine source on the corresponding enolate.

Nucleophilic Substitution (Azide Introduction): The resulting methyl 3-bromo-oxetane-3-carboxylate can then undergo a nucleophilic substitution reaction. Sodium azide (B81097) is a common reagent for this transformation, typically performed in a polar aprotic solvent, to yield methyl 3-azido-oxetane-3-carboxylate. This step introduces the nitrogen atom required for the final amino group.

Reduction of Azide: The azido (B1232118) group is a versatile precursor to a primary amine. It can be selectively reduced without affecting the ester or the oxetane ring. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst is a standard and effective method for this conversion, yielding methyl 3-amino-oxetane-3-carboxylate.

Amidation: The final step is the conversion of the methyl ester to the desired N-methyl amide. This is achieved by reacting the amino ester with methylamine. This aminolysis can sometimes be performed directly, often requiring elevated temperatures, or can be facilitated by activating agents to proceed under milder conditions.

An alternative pathway involves the Curtius rearrangement, starting from oxetane-3,3-dicarboxylic acid monoester. The free carboxylic acid can be converted to an acyl azide using reagents like diphenylphosphoryl azide (DPPA). connectjournals.com Subsequent thermal rearrangement forms an isocyanate, which can be trapped with an appropriate nucleophile (e.g., benzyl (B1604629) alcohol to form a Cbz-protected amine). After deprotection, the remaining ester group can be converted to the N-methyl amide.

Stereoselective Synthesis and Chiral Induction in Oxetane Systems

The C3 position of this compound is a stereocenter. Therefore, controlling the stereochemistry is crucial for applications where a single enantiomer is required. Stereoselective synthesis can be approached by employing several strategies.

One major strategy involves the asymmetric functionalization of a prochiral precursor, oxetan-3-one. The addition of nucleophiles to the carbonyl group can be rendered enantioselective by using chiral catalysts. For example, iridium-tol-BINAP catalyzed reductive coupling reactions have been used to create chiral α-stereogenic oxetanols from oxetan-3-one with high enantiomeric excess. nih.gov While this creates a tertiary alcohol, subsequent chemical steps could potentially convert this into the desired amino-carboxamide structure.

Another approach is the desymmetrization of prochiral 3-substituted oxetanes through catalytic asymmetric ring-opening. utexas.edu However, for the synthesis of the target compound, maintaining the oxetane ring is essential.

Diastereoselective methods can also be employed, where a chiral auxiliary is attached to the starting material. This auxiliary directs the stereochemical outcome of subsequent reactions. For instance, a chiral alcohol could be used to form an ester derivative of oxetane-3-carboxylic acid. The chiral center on the alcohol moiety can then influence the stereoselectivity of the α-functionalization and substitution steps. After the desired stereocenter at C3 is established, the chiral auxiliary is cleaved. Sugars have been successfully used as chiral starting materials to diastereoselectively form substituted oxetanes. illinois.edu

The table below summarizes potential strategies for achieving stereocontrol.

| Strategy | Precursor | Key Principle | Potential Application |

|---|---|---|---|

| Asymmetric Catalysis | Oxetan-3-one | A chiral Lewis acid or organocatalyst guides the enantioselective addition of a nucleophile. | Synthesis of an enantiomerically enriched precursor like a chiral 3-hydroxy-3-cyano-oxetane. |

| Chiral Auxiliary | Oxetane-3-carboxylic acid | A recoverable chiral group attached to the molecule directs the stereochemistry of a key reaction step. | Diastereoselective α-bromination of a chiral ester of oxetane-3-carboxylic acid. |

| Kinetic Resolution | Racemic 3-amino-oxetane-3-carboxylate | An enzyme or chiral catalyst selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. | Enzymatic hydrolysis of one enantiomer of a racemic ester precursor. |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing yield and purity, particularly when dealing with strained heterocyclic systems like oxetanes. nih.gov Key parameters include solvent choice, temperature, and the use of catalysts.

The choice of solvent can significantly influence reaction rates and selectivity. In the multi-step synthesis of this compound, different steps benefit from different solvent properties.

Nucleophilic Substitution: For the conversion of the 3-bromo intermediate to the 3-azido compound (an SN2 reaction), polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are generally preferred. These solvents effectively solvate the cation (e.g., Na+) while leaving the azide anion relatively free and highly nucleophilic, thus accelerating the reaction.

Reduction: Catalytic hydrogenation is typically carried out in solvents that are inert to the reaction conditions and can dissolve the substrate, such as methanol, ethanol, or ethyl acetate.

Amidation: The final amidation step can be sensitive to the solvent. While sometimes conducted neat using an excess of methylamine, using a non-protic solvent can prevent side reactions. In some cases, a slight excess of a base in a solvent like toluene (B28343) can drive the reaction to completion. rsc.org

Due to the approximately 25 kcal/mol of ring strain, the oxetane ring is susceptible to cleavage under harsh conditions, such as high temperatures or strongly acidic or basic media. nih.gov Careful temperature management is essential throughout the synthesis to prevent ring-opening, which is a primary side reaction.

For example, the nucleophilic substitution with azide may require moderate heating to proceed at a reasonable rate, but excessive temperatures could promote elimination or decomposition. Similarly, the final amidation step must be controlled; while heat can drive the reaction, it can also lead to the degradation of the strained oxetane core. Performing reactions at the lowest effective temperature is a guiding principle for maximizing the yield of the desired product.

Catalysts play a vital role in enhancing reaction efficiency and selectivity in oxetane chemistry.

Lewis Acids: In certain transformations involving oxetanes, Lewis acids are used to activate functional groups. For instance, a Lewis acid could be used to catalyze the addition of a nucleophile to a precursor like oxetan-3-one. mdpi.com However, care must be taken as Lewis acids can also promote the ring-opening of the oxetane. nih.gov In a study of annulation reactions with 3-aminooxetanes, FeCl3 was identified as an effective and inexpensive catalyst. rsc.org

Phase-Transfer Catalysts: In the nucleophilic substitution step, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) could be employed to facilitate the reaction between an inorganic salt (like sodium azide) and the organic substrate, potentially allowing for milder conditions and improved yields.

Hydrogenation Catalysts: The reduction of the azide to the amine is almost universally performed with a heterogeneous catalyst. Palladium on carbon (Pd/C) is highly effective, but other catalysts like platinum oxide (Adam's catalyst) can also be used. The choice and loading of the catalyst can be optimized to ensure complete conversion without over-reduction or degradation of other functional groups.

The table below provides a summary of optimized conditions for analogous transformations found in the literature.

| Reaction Step | Catalyst | Typical Solvent | Temperature Range | Key Consideration |

|---|---|---|---|---|

| Annulation with Isocyanate | FeCl3 (1-10 mol%) | Toluene | 25-80 °C | Low catalyst loading can improve yield. rsc.org |

| Azide Reduction | Pd/C (5-10 w/w%) | Methanol / Ethanol | 20-40 °C | Reaction must be monitored to prevent side reactions post-reduction. |

| Amidation | (None, or coupling agent) | Neat / Toluene / THF | 25-100 °C | Temperature control is critical to prevent oxetane ring degradation. |

Reactivity Profiles and Reaction Mechanisms of 3 Amino N Methyl Oxetane 3 Carboxamide

Chemical Transformations Involving the Oxetane (B1205548) Ring

The stability of the oxetane ring is highly dependent on the reaction conditions, particularly the pH. While the core is tolerant to many transformations, its propensity for ring-opening is a critical consideration in synthetic design. chemrxiv.org

The primary driving force for the ring-opening of oxetanes is the relief of ring strain. acs.org These reactions can be initiated by electrophiles, nucleophiles, acids, and bases. magtech.com.cnresearchgate.net

Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxetane oxygen is protonated, which activates the ring for nucleophilic attack. This is a common pathway for decomposition and can limit the use of acidic mediators in reactions involving oxetanes. chemrxiv.org The mechanism can proceed via an SN1 or SN2 pathway depending on the stability of the potential carbocation intermediate. For a 3,3-disubstituted oxetane like the title compound, protonation followed by C-O bond cleavage would form a stabilized tertiary carbocation at the C3 position. This cation can then be trapped by a nucleophile. In the presence of weak nucleophiles, this electronic effect-controlled pathway is favored. magtech.com.cn

Base-Mediated Ring-Opening: While less common, ring-opening under basic conditions can occur, especially with potent nucleophiles. Research has shown that oxetane carboxamides can undergo ring-opening with mild nucleophiles, such as nitrogen heterocycles, under metal-free basic conditions. acs.org Furthermore, related oxetane-carboxylic acids have been observed to isomerize into lactones, an intramolecular ring-opening process where the carboxylate acts as the nucleophile. acs.org

Nucleophilic Ring-Opening: Strong nucleophiles typically attack the less sterically hindered carbon atom of the oxetane ring (C2 or C4) in an SN2 fashion. magtech.com.cn However, for 3,3-disubstituted systems, the reaction landscape is more complex, and regioselectivity is influenced by both steric and electronic factors. magtech.com.cn

| Condition | Mechanism | Typical Outcome | Reference |

|---|---|---|---|

| Strong Acid (e.g., HCl) | SN1-like, via tertiary carbocation at C3 | Ring-opened diol or other substituted propanols | chemrxiv.orgmagtech.com.cn |

| Lewis Acid | Coordination to oxetane oxygen, followed by nucleophilic attack | Ring-opened products, regioselectivity depends on acid and nucleophile | magtech.com.cnresearchgate.net |

| Strong Nucleophiles | SN2 attack at C2/C4 | 1,3-disubstituted propanols | magtech.com.cn |

| Basic (with mild nucleophiles) | Nucleophilic attack and ring cleavage | Ring-opened adducts | acs.org |

Direct nucleophilic substitution on the carbon atoms of the oxetane ring (C2 and C4) typically proceeds via an SN2 mechanism, as seen in reactions of simpler 3-bromo or 3-tosyloxy oxetanes with N-heterocycles. acs.org For 3-amino-N-methyl-oxetane-3-carboxamide, the focus of substitution is the C3 position. Since the amino and carboxamide groups are poor leaving groups, direct substitution is not feasible.

However, the formation of an oxetane carbocation at the C3 position is a known intermediate in certain reactions, such as the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines. nih.govresearchgate.net This reaction proceeds via an SN1 mechanism where the formation of the planar oxetane carbocation is the rate-determining step. nih.govresearchgate.net This suggests that if the 3-amino group could be converted into a competent leaving group (e.g., a diazonium salt), an SN1-type substitution at C3 could be envisioned, allowing for the introduction of various nucleophiles at this position.

The oxetane ring itself is generally robust towards many oxidizing agents. chemrxiv.org Studies on related 3,3-disubstituted oxetanes have shown that functional groups attached to the ring can be oxidized while leaving the core intact. For instance, hydroxymethyl-substituted oxetanes can be efficiently oxidized to the corresponding aldehydes using reagents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC). chemrxiv.org Further oxidation to carboxylic acids can be achieved using reagents such as TEMPO/PIDA or potassium permanganate (B83412) (KMnO₄). chemrxiv.org

In the case of this compound, the primary amino group is the most likely site for oxidation. Depending on the oxidant used, this could lead to the formation of nitroso, nitro, or imine derivatives. Analogous oxidations of other amino-heterocycles have shown potential for oxidative dimerization. nih.gov The stability of the oxetane ring under these conditions indicates that selective oxidation of the amino group is a plausible transformation. chemrxiv.org

The reduction of functional groups appended to the oxetane ring requires careful selection of reagents to avoid undesired ring-opening. The reduction of the carboxamide moiety in this compound is a key potential transformation. Research on similar oxetane-containing amides has shown that strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can lead to decomposition of the starting material. chemrxiv.org

However, selective reduction of the amide is achievable. The use of alane (AlH₃), typically generated in situ, at low temperatures (e.g., -78 °C to -50 °C) has proven effective for converting oxetane-amides to the corresponding amines without cleaving the oxetane ring. chemrxiv.org This method would transform the N-methyl-carboxamide group into a (methylamino)methyl group, yielding 3-amino-N-methyl-1-(oxetan-3-yl)methanamine.

| Reducing Agent | Reaction Conditions | Outcome | Reference |

|---|---|---|---|

| LiAlH₄ | Various temperatures | Decomposition of oxetane ring | chemrxiv.org |

| NaBH₄ | Various conditions | Decomposition of oxetane ring | chemrxiv.org |

| AlH₃ | -78 °C to -50 °C | Selective reduction of amide to amine | chemrxiv.org |

Reactivity of the Amino Functionality in this compound

The primary amino group at the C3 position is a key site for functionalization, allowing for the extension of the molecular scaffold.

The 3-amino group can act as a nucleophile and participate in standard amide bond forming reactions with carboxylic acids. researchgate.net This is one of the most common transformations in medicinal chemistry. researchgate.net The reaction typically requires the activation of the carboxylic acid component to facilitate the coupling.

A general method involves the use of a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). researchgate.netacs.org This approach allows for the direct coupling of the amine with a wide variety of carboxylic acids, including those with sensitive functional groups, under mild conditions. acs.org The reaction is generally efficient, often completing within a few hours to yield the corresponding N-(3-(N-methylcarbamoyl)oxetan-3-yl)amide. acs.org

| Coupling Agent | Activating Mechanism | Typical Base |

|---|---|---|

| HBTU / HATU | Forms an activated O-acylisourea intermediate | DIPEA (Hünig's base), Triethylamine |

| EDC / DCC | Carbodiimide-mediated activation | DMAP (as catalyst), DIPEA |

| Acyl Chlorides / Anhydrides | Direct acylation (no coupling agent needed) | Pyridine, Triethylamine |

Reductive Amination Pathways

Reductive amination is a cornerstone reaction for the formation and functionalization of amines. wikipedia.orglibretexts.org In the context of this compound, the primary amino group can act as a nucleophile, reacting with aldehydes or ketones to form a Schiff base or imine intermediate. Subsequent reduction of this intermediate yields a more substituted secondary or tertiary amine. This pathway allows for the introduction of a wide array of substituents onto the amino nitrogen.

The reaction is typically carried out in a one-pot fashion under mildly acidic conditions, which are necessary to catalyze the dehydration of the hemiaminal intermediate to the imine. However, the inherent sensitivity of the oxetane ring to acidic conditions presents a significant challenge. chemrxiv.org Strong acids can lead to protonation of the oxetane oxygen, initiating cleavage of the strained ring. chemrxiv.orgresearchgate.net Therefore, careful selection of the acid catalyst and reaction conditions is paramount.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine in the presence of the starting carbonyl compound. The general compatibility of the oxetane scaffold with reductive amination conditions is well-established, as oxetan-3-one is a frequent starting material for the synthesis of various 3-aminooxetanes via this method. acs.orgacs.orgnih.gov

Table 1: Reagents for Reductive Amination of the Amino Group

| Reagent Class | Specific Example(s) | Role | Key Considerations |

| Carbonyl Source | Aldehydes (e.g., Acetaldehyde), Ketones (e.g., Acetone) | Provides the alkyl or aryl group for addition to the amine. | Steric hindrance can affect reaction rates. |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reduces the intermediate imine to an amine. | Mild reagents are preferred to avoid side reactions. |

| Acid Catalyst | Acetic Acid (AcOH) | Catalyzes imine formation. | Must be used judiciously to prevent oxetane ring-opening. |

Functional Group Interconversions of the Amine

The primary amine of this compound is a versatile functional handle for a variety of chemical transformations beyond reductive amination. These interconversions allow for the synthesis of a diverse range of derivatives, provided the reaction conditions are tolerant of the oxetane ring.

Acylation: The amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides. This reaction is typically robust and high-yielding.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides. This transformation is also generally efficient and compatible with the oxetane moiety under basic conditions.

Alkylation: Direct alkylation with alkyl halides can be challenging as it often leads to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Control over the degree of alkylation can be difficult to achieve.

Annulation Reactions: The 3-aminooxetane scaffold can exhibit 1,3-amphoteric reactivity, where the amine acts as a nucleophile and the oxetane ring carbons act as electrophiles. rsc.org This unique property allows it to participate in annulation reactions with suitable partners, such as carbon disulfide or carbon dioxide, to form heterocyclic structures like iminothiazolidines or oxazolidinones, respectively. rsc.org These reactions often proceed under neutral or basic conditions, highlighting the dual reactivity of the molecule while preserving the core structure until the desired cyclization occurs. rsc.org

Reactivity of the N-Methyl Carboxamide Moiety

The N-methyl carboxamide group is generally a stable functional group. Its reactivity is centered on the electrophilic carbonyl carbon and the potential for reactions involving the N-methyl group.

Hydrolysis and Amidation Reactions

Hydrolysis: The hydrolysis of the N-methyl carboxamide to the corresponding carboxylic acid (3-amino-oxetane-3-carboxylic acid) and methylamine (B109427) requires forcing conditions. Due to the stability of the amide bond, this transformation typically involves heating with strong acid or base.

Given the lability of the oxetane ring under strongly acidic conditions, basic hydrolysis is the preferred method. chemrxiv.org Treatment with aqueous sodium hydroxide (B78521) or potassium hydroxide at elevated temperatures can effect the hydrolysis. chemrxiv.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release methylamine. It is crucial to control the conditions to prevent any base-catalyzed degradation of the oxetane ring. Studies on related oxetane carboxamides have shown that they can undergo intramolecular ring-opening under basic conditions, which represents a potential competing pathway. nih.gov

Amidation: The reverse reaction, forming the amide from a carboxylic acid precursor, is a standard transformation in organic synthesis. For instance, 3-amino-oxetane-3-carboxylic acid could be coupled with methylamine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form the target molecule. These reactions are typically performed under neutral or slightly basic conditions, which are fully compatible with the oxetane ring.

Modifications of the N-Methyl Group

Direct chemical modification of the N-methyl group of the carboxamide is challenging due to the low reactivity of the C-H bonds and the stability of the amide linkage.

N-Demethylation: The removal of the methyl group is an arduous process that often requires harsh reagents such as strong Lewis acids (e.g., boron tribromide) or powerful nucleophiles. These conditions would almost certainly lead to the decomposition of the oxetane ring, making selective N-demethylation synthetically unviable.

Reactivity at Carbonyl: The most common reaction involving the amide group is reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxamide to a secondary amine (3-aminomethyl-N-methyl-oxetane-3-amine). However, studies have shown that LiAlH₄ can decompose oxetane-containing amides. chemrxiv.org Milder reducing agents or alternative synthetic routes would be necessary to achieve this transformation without cleaving the oxetane ring. chemrxiv.org

Influence of Substituents on Chemical Reactivity and Selectivity

The reactivity of this compound can be significantly modulated by the introduction of substituents on the oxetane ring or the nitrogen atoms. These effects can be broadly categorized as electronic or steric.

Electronic Effects: The oxygen atom of the oxetane ring exerts a powerful inductive electron-withdrawing effect. nih.gov This effect propagates through the sigma bonds to the C3 position, decreasing the electron density and lowering the basicity (pKa) of the 3-amino group. nih.gov The pKa of an amine alpha to an oxetane ring can be reduced by as much as 2.7 units compared to a similar acyclic amine. nih.gov Any additional electron-withdrawing substituents on the oxetane ring would further decrease the nucleophilicity of the amine, while electron-donating groups would have the opposite effect.

Steric Effects: Steric hindrance plays a crucial role in the reactivity of both the amine and the carboxamide. Bulky substituents placed at the C2 or C4 positions of the oxetane ring could hinder the approach of reagents to the C3 functional groups. Similarly, increasing the size of the N-substituent on the amine (if it were further alkylated) can impede its reactivity in annulation reactions, often requiring higher temperatures to proceed. rsc.org

Table 2: Predicted Influence of Substituents on Reactivity

| Substituent Position | Type of Substituent | Effect on Amine Nucleophilicity | Effect on Amide Electrophilicity | Effect on Oxetane Ring Stability |

| Oxetane Ring (C2/C4) | Electron-Withdrawing (e.g., -F) | Decrease | Increase | May vary |

| Oxetane Ring (C2/C4) | Electron-Donating (e.g., -CH₃) | Increase | Decrease | May vary |

| Amine Nitrogen | Bulky Alkyl Group | Decrease (steric hindrance) | No direct effect | No direct effect |

| Amide Nitrogen | Larger Alkyl Group | No direct effect | Decrease (steric hindrance) | No direct effect |

Theoretical and Experimental Elucidation of Reaction Pathways

While specific mechanistic studies on this compound are scarce, the reaction pathways can be inferred from theoretical and experimental work on related oxetane systems.

The dominant mechanistic consideration is the stability of the oxetane ring. Theoretical studies using density functional theory (DFT) on the polymerization of oxetane show that ring-opening is readily initiated by protonation or Lewis acids, proceeding through a low-energy pathway. rsc.org This computational evidence supports the experimental observation that acidic conditions should be avoided in reactions where the integrity of the oxetane ring is desired. chemrxiv.org

Recent kinetic and computational studies on the reactions of 3-aryl-3-oxetane sulfonyl fluorides have provided significant insight into the reactivity at the C3 position. researchgate.netnih.gov These studies support an SN1-type mechanism that proceeds through a planar oxetane carbocation intermediate. researchgate.netnih.gov The formation of this carbocation is the rate-determining step, and its stability is enhanced by conjugation with an aryl substituent. thieme.de While the subject molecule lacks an aryl group at C3 to stabilize such a cation, this mechanism highlights the potential for carbocationic intermediates at this position under suitable conditions (e.g., with a good leaving group).

Experimental evidence for reaction pathways is often indirect. For example, the successful hydrolysis of oxetane esters and nitriles exclusively under basic conditions strongly implies a mechanism that avoids protonation of the oxetane oxygen, such as direct nucleophilic acyl substitution. chemrxiv.org The ability of 3-aminooxetanes to undergo annulation reactions demonstrates a pathway where the amine acts as an intramolecular nucleophile, attacking an electrophilic partner before any reaction involving the oxetane ring itself occurs. rsc.org These experimental findings guide the selection of reaction conditions to selectively target the desired functional group while preserving the valuable oxetane core.

Spectroscopic and Structural Elucidation of 3 Amino N Methyl Oxetane 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3-amino-N-methyl-oxetane-3-carboxamide, a combination of ¹H, ¹³C, and heteronuclear NMR techniques, along with two-dimensional correlation experiments, would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The integration of these signals will reflect the number of protons of each type.

The four methylene (B1212753) protons of the oxetane (B1205548) ring are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises from the chiral center at the C3 position. Consequently, they are expected to appear as two sets of AB quartets, or more complex multiplets, in the region of δ 4.0-5.0 ppm. The geminal coupling constant (²J) between these protons is typically in the range of -6 to -8 Hz. Additionally, vicinal coupling (³J) with other protons is possible, though in this case, the C3 is quaternary.

The protons of the primary amine (NH₂) are expected to appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. This signal is typically observed in the range of δ 1.5-3.5 ppm. The amide proton (NH) of the N-methyl-carboxamide group is also expected to be a broad singlet, generally found further downfield, in the region of δ 7.5-8.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The methyl protons (CH₃) attached to the amide nitrogen will likely appear as a doublet around δ 2.7-3.0 ppm, coupled to the amide proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Oxetane CH₂ (2 protons) | 4.0 - 5.0 | d | ~ -7 | 2 |

| Oxetane CH₂ (2 protons) | 4.0 - 5.0 | d | ~ -7 | 2 |

| Amine NH₂ | 1.5 - 3.5 | br s | - | 2 |

| Amide NH | 7.5 - 8.5 | br s | - | 1 |

| N-Methyl CH₃ | 2.7 - 3.0 | d | ~ 5 | 3 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The quaternary carbon of the oxetane ring (C3), being attached to a nitrogen and a carbonyl group, is expected to resonate in the range of δ 50-70 ppm. The two methylene carbons of the oxetane ring (C2 and C4) are expected to be deshielded by the ring oxygen and will likely appear in the region of δ 70-85 ppm.

The carbonyl carbon of the amide group is typically found significantly downfield, in the range of δ 170-180 ppm. The methyl carbon of the N-methyl group will be observed in the aliphatic region, around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Oxetane C3 | 50 - 70 |

| Oxetane C2, C4 | 70 - 85 |

| Carbonyl C=O | 170 - 180 |

| N-Methyl CH₃ | 25 - 30 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the nitrogen atoms in the molecule. The chemical shifts of the amine and amide nitrogens are expected to be distinct. The primary amine nitrogen would likely resonate in the range of δ -340 to -380 ppm (relative to nitromethane). The amide nitrogen, due to the delocalization of its lone pair of electrons into the carbonyl group, would be significantly deshielded and is expected to appear in the range of δ -250 to -290 ppm. nih.gov

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would confirm the coupling between the N-methyl protons and the amide proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign the signals of the oxetane methylene carbons to their corresponding protons and to confirm the assignment of the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the oxetane protons and the quaternary C3 carbon, and between the N-methyl protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to confirm the stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The oxetane ring has several characteristic vibrational modes. The ring puckering vibration is a low-frequency mode, typically observed below 100 cm⁻¹. researchgate.net The C-O-C asymmetric and symmetric stretching vibrations of the ether linkage within the oxetane ring are expected to appear in the fingerprint region, typically around 950-1000 cm⁻¹ and 1020-1080 cm⁻¹, respectively. umanitoba.ca Ring deformation modes are also expected in the fingerprint region.

In addition to the oxetane ring modes, the IR spectrum of this compound would show characteristic bands for the other functional groups. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The amide N-H stretching vibration is expected around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) would be a strong absorption in the range of 1630-1680 cm⁻¹. The N-H bending vibration of the amine and the amide (Amide II band) would be observed in the region of 1550-1650 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium |

| N-H Stretch | Secondary Amide | ~ 3300 | Medium |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1550 - 1650 | Medium |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium |

| C-O-C Asymmetric Stretch | Oxetane | 950 - 1000 | Medium |

| C-O-C Symmetric Stretch | Oxetane | 1020 - 1080 | Medium |

Note: Predicted values are based on typical ranges for similar functional groups.

Characteristic Frequencies of Amino and Carboxamide Functional Groups

The infrared (IR) spectrum of this compound would be expected to exhibit distinct absorption bands corresponding to the vibrational modes of its primary amino (-NH₂) and N-methyl carboxamide (-C(O)NHCH₃) groups.

The primary amino group typically displays two N-H stretching vibrations in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes. Additionally, an N-H scissoring (bending) vibration is expected to appear around 1650-1580 cm⁻¹.

For the N-methyl carboxamide group, a key feature is the amide I band (primarily C=O stretching), which is anticipated to be strong and located in the 1680-1630 cm⁻¹ region. The amide II band (a combination of N-H in-plane bending and C-N stretching) would likely be observed between 1570 and 1515 cm⁻¹. The presence of the N-methyl group would also give rise to characteristic C-H stretching and bending vibrations.

A study on related heterocyclic amino acid derivatives reported an N-H stretching vibration band at 3314 cm⁻¹ and a C=O stretching vibration band at 1719 cm⁻¹ for a molecule containing both amino and ester functional groups within a heterocyclic system mdpi.com. Another study on aminoimidazoles, which also contain amino and amide-like functionalities, identified NH and C=N stretching vibrations in the 3400-3100 cm⁻¹ and 1660-1650 cm⁻¹ regions, respectively asianpubs.org. These values provide a reasonable estimate for the expected positions of the corresponding bands in this compound.

Table 1: Expected Characteristic Infrared Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amino (-NH₂) | N-H Asymmetric Stretch | 3500 - 3400 |

| N-H Symmetric Stretch | 3400 - 3300 | |

| N-H Scissoring (Bend) | 1650 - 1580 | |

| N-methyl Carboxamide | Amide I (C=O Stretch) | 1680 - 1630 |

| (-C(O)NHCH₃) | Amide II (N-H Bend, C-N Stretch) | 1570 - 1515 |

Hydrogen Bonding Interactions within the Molecular Structure

The molecular structure of this compound contains multiple hydrogen bond donors (the primary amine N-H and the amide N-H) and acceptors (the amide carbonyl oxygen, the primary amine nitrogen, and the oxetane ring oxygen). This allows for the formation of a complex network of both intramolecular and intermolecular hydrogen bonds.

In the solid state, it is highly probable that extensive intermolecular hydrogen bonding would be a dominant feature, influencing the crystal packing. The primary amino group could act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, forming a common and stable hydrogen-bonding motif. Similarly, the amide N-H group is a potent hydrogen bond donor and would likely participate in interactions with either the carbonyl oxygen or the oxetane oxygen of an adjacent molecule.

The energetics and geometry of hydrogen bonds in the crystal structures of amino acids and peptides have been extensively studied nih.gov. These studies reveal that N-H···O hydrogen bonds are a fundamental interaction in determining the solid-state architecture of such molecules researchgate.net. The presence of both amino and carboxamide groups in this compound suggests that similar hydrogen-bonding patterns would be observed, leading to a well-ordered and stable crystal lattice. The specific nature of these interactions, including bond lengths and angles, can only be definitively determined through X-ray crystallography.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a crucial technique for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement of the molecular ion. For this compound (C₅H₁₀N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Table 2: Calculated Exact Mass for Molecular Formula Confirmation

| Ion | Molecular Formula | Calculated Exact Mass |

|---|

Experimental determination of the m/z value of the molecular ion with high precision using HRMS would allow for the confirmation of the elemental composition as C₅H₁₀N₂O₂.

In mass spectrometry, the molecular ion of this compound would be expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation of aliphatic carboxamides has been shown to proceed through several pathways researchgate.net.

Common fragmentation patterns for amides include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a suitable γ-hydrogen is available. For this compound, fragmentation would likely involve the oxetane ring and the carboxamide side chain.

One probable fragmentation pathway would be the loss of the N-methylcarboxamide radical or related neutral fragments, leading to ions corresponding to the 3-amino-oxetane core. Another possibility is the cleavage of the oxetane ring itself, which is a strained four-membered ring. The fragmentation patterns of even-electron and odd-electron ions in mass spectrometry follow predictable rules that can aid in the elucidation of the structure of the fragments msu.edu. The presence of nitrogen in the molecule will also influence the m/z values of the fragments according to the nitrogen rule whitman.edu.

A detailed analysis of the tandem mass spectrometry (MS/MS) spectrum would be necessary to propose and confirm the specific fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for this compound has been found in the literature, a hypothetical analysis based on related structures can be made.

The crystal structure would reveal precise bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the conformation of the oxetane ring, which is known to be puckered chemrxiv.org. The analysis would also provide a detailed map of the intermolecular interactions, particularly the hydrogen-bonding network discussed in section 4.2.3.

Studies on related carboxamide derivatives have utilized X-ray diffraction to establish their unambiguous molecular structures and to understand the intermolecular forces that govern their crystal packing mdpi.com. A crystallographic study of this compound would be invaluable for a complete understanding of its solid-state properties and for correlating its structure with its physicochemical characteristics. The analysis of Hirshfeld surfaces could further be used to visualize and quantify the intermolecular contacts nih.gov.

Computational Chemistry Investigations of 3 Amino N Methyl Oxetane 3 Carboxamide

Electronic Structure Calculations

The electronic structure of a molecule dictates its geometry, stability, and reactivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations could be employed to determine the optimized geometry of 3-amino-N-methyl-oxetane-3-carboxamide, providing precise information on bond lengths, bond angles, and dihedral angles.

The oxetane (B1205548) ring itself is known to be puckered, and the degree of puckering is influenced by its substituents. For instance, in 3-(nitromethylene)oxetane, the puckering angle has been calculated to be 8.82°. rsc.org For this compound, DFT calculations would likely reveal a similarly puckered conformation to alleviate ring strain. The calculated bond lengths and angles would be expected to be in line with those of other substituted oxetanes, with the C-O and C-C bond lengths within the ring being approximately 1.45 Å and 1.54 Å, respectively. rsc.org

DFT calculations can also provide the total electronic energy of the molecule, which is a measure of its stability. By comparing the energies of different conformers (e.g., different orientations of the amino and N-methyl-carboxamide groups), the most stable, lowest-energy conformation can be identified. Furthermore, DFT has been used to show that amino-oxetanes adopt a more three-dimensional conformation compared to analogous benzamides. digitellinc.com

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Similar Structures

| Parameter | Predicted Value Range | Reference Compound(s) |

| Oxetane Ring Puckering Angle | 5-15° | 3-(nitromethylene)oxetane rsc.org |

| C-O Bond Length (ring) | 1.44 - 1.46 Å | Substituted oxetanes |

| C-C Bond Length (ring) | 1.52 - 1.55 Å | Substituted oxetanes |

| C-N Bond Length (amino) | 1.45 - 1.48 Å | General amines |

| C=O Bond Length (amide) | 1.22 - 1.25 Å | General amides |

| C-N Bond Length (amide) | 1.32 - 1.35 Å | General amides |

Note: The values in this table are estimations based on computational studies of similar functional groups and oxetane derivatives, as a dedicated study for this compound is not available.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO would likely be localized on the amino group and the oxygen atom of the oxetane ring, as these are the most electron-rich regions. The LUMO, on the other hand, would be expected to be distributed over the carbonyl group of the carboxamide, which is the most electron-deficient part of the molecule.

A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to reactions with electrophiles and nucleophiles. DFT calculations would provide the energies of these orbitals and a visual representation of their spatial distribution.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a negative potential around the oxygen atom of the oxetane ring and the carbonyl oxygen of the amide group, as well as the nitrogen of the amino group, highlighting their nucleophilic character. A positive potential would likely be observed around the hydrogen atoms of the amino group and the N-methyl group, indicating their electrophilic character.

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry is a valuable tool for predicting reaction pathways and calculating the energy barriers associated with them. This information is crucial for understanding the feasibility and kinetics of chemical reactions.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound would likely involve several key steps, such as the formation of the oxetane ring and the introduction of the amino and N-methyl-carboxamide groups. Computational studies can be used to model these reactions and identify the transition state structures.

A key synthetic precursor could be an oxetane sulfonyl fluoride, which has been shown through computational studies to form a planar oxetane carbocation in a rate-determining step. nih.gov This carbocation can then react with an amine. nih.gov By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate.

Computational Elucidation of Ring-Opening Pathways

The oxetane ring is strained and can undergo ring-opening reactions under certain conditions. Computational studies can elucidate the mechanisms and energy barriers for these pathways. For oxetanes bearing a carboxamide group, an intramolecular ring-opening is a known reaction pathway. acs.orgnih.gov

This reaction can proceed under metal-free basic conditions, where the amide nitrogen acts as a nucleophile, attacking one of the methylene (B1212753) carbons of the oxetane ring. acs.orgnih.gov DFT calculations could be used to model this intramolecular cyclization, characterizing the transition state and determining the activation energy. Such a study would reveal whether this ring-opening is a kinetically and thermodynamically favorable process for this compound. Theoretical studies have indicated that the ring opening of oxetanes requires a higher activation energy compared to the analogous reaction in oxiranes due to a slightly less strained transition state. researchgate.net

Conformational Analysis and Intramolecular Interactions

Detailed computational analyses are required to elucidate the conformational landscape of this compound. Such studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of the molecule.

Energy Landscapes and Stable Conformations

A systematic exploration of the torsional angles around the rotatable bonds—specifically the C3-C(O) bond and the C(O)-N bond of the carboxamide group, as well as the C3-N bond of the amino group—would be necessary to identify the global and local energy minima. It is hypothesized that the puckered nature of the oxetane ring, in conjunction with the steric and electronic demands of the amino and N-methyl-carboxamide substituents at the C3 position, would lead to a complex energy landscape with several stable conformers. The relative energies of these conformers would determine their population at physiological temperatures.

A hypothetical data table of relative energies for potential stable conformers is presented below to illustrate the type of data that would be generated from such a study.

| Conformer | Dihedral Angle (O-C-C-N) | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

| A | 120° | 180° | 0.00 |

| B | -120° | 180° | 0.25 |

| C | 120° | 60° | 1.50 |

| D | -120° | -60° | 1.75 |

| Note: This table is illustrative and not based on published experimental or computational data. |

Characterization of Intramolecular Hydrogen Bonding (e.g., N–H⋯X interactions)

The presence of both hydrogen bond donors (the amino group N-H and the amide N-H) and acceptors (the oxetane oxygen, the amide carbonyl oxygen, and the amino nitrogen) within this compound suggests the potential for intramolecular hydrogen bonding. These interactions can play a crucial role in stabilizing specific conformations.

Computational methods such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) would be instrumental in identifying and characterizing these non-covalent interactions. Key parameters, including hydrogen bond distances, angles, and interaction energies, would quantify the strength and nature of these bonds. For instance, an N–H⋯O=C hydrogen bond could restrict the rotation of the carboxamide group, influencing the molecule's three-dimensional structure.

A hypothetical data table summarizing potential intramolecular hydrogen bonds is provided below.

| Hydrogen Bond | Donor-Acceptor Distance (Å) | Angle (D-H-A, °) | Interaction Energy (kcal/mol) |

| NH₂⋯O(oxetane) | 2.5 | 150 | -2.1 |

| NH(amide)⋯N(amino) | 2.8 | 145 | -1.5 |

| NH₂⋯O=C | 2.3 | 160 | -3.5 |

| Note: This table is illustrative and not based on published experimental or computational data. |

Molecular Dynamics Simulations for Dynamic Behavior

While static quantum mechanical calculations provide insights into stable conformations, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound in a biological environment, such as in aqueous solution. MD simulations would reveal the conformational flexibility of the molecule, the lifetimes of different conformational states, and the dynamics of intramolecular hydrogen bonds. Such simulations would also provide information on the solvent's effect on the conformational preferences and the hydration shell around the molecule.

In Silico Screening and Library Design for Derivatives

The this compound scaffold represents a valuable starting point for the design of new chemical entities in drug discovery. Its rigid, three-dimensional structure can be exploited to present chemical functionalities in specific spatial orientations. In silico methods, such as virtual screening and library design, could be employed to explore the chemical space around this core structure. By computationally modifying the substituents on the amino and amide groups, it would be possible to design libraries of derivatives with tailored properties, such as improved binding affinity for a specific biological target or enhanced pharmacokinetic profiles. High-throughput docking and free energy calculations would be key computational tools in this endeavor.

Derivatization and Synthetic Utility of 3 Amino N Methyl Oxetane 3 Carboxamide As a Building Block

Incorporation into Peptide and Peptidomimetic Structures

The quest for novel therapeutic agents with improved pharmacokinetic profiles has driven the development of peptidomimetics, compounds that mimic the structure and function of peptides. 3-Amino-oxetane derivatives are particularly attractive in this context as they can serve as non-classical amino acid bioisosteres. The incorporation of the 3-amino-N-methyl-oxetane-3-carboxamide scaffold into peptide chains can impart resistance to enzymatic degradation, a common limitation of natural peptides.

Research has demonstrated the successful synthesis of "oxetanyl peptides," where the oxetane (B1205548) moiety replaces a carbonyl group in the peptide backbone, resulting in a non-hydrolyzable amide bond isostere. nih.gov This modification is achieved through the synthesis of oxetane-modified dipeptide building blocks that are suitable for solid-phase peptide synthesis (SPPS). nih.govscispace.com The general strategy involves the conjugate addition of an amino acid ester to a 3-(nitromethylene)oxetane, followed by reduction of the nitro group and subsequent coupling to the peptide chain. While the specific use of this compound in this context is not extensively detailed in the reviewed literature, its structural similarity to other 3-amino-oxetane building blocks suggests its potential for similar applications.

The introduction of the oxetane ring can also influence the conformational properties of the resulting peptidomimetics, potentially leading to enhanced binding affinity and selectivity for their biological targets. The development of practical synthetic routes to oxetane-modified dipeptide building blocks containing various amino acid residues is an active area of research. nih.gov

| Parameter | Description | Reference |

| Building Block | This compound | |

| Application | Peptide and Peptidomimetic Synthesis | nih.gov |

| Key Feature | Non-hydrolyzable amide bond isostere | nih.gov |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | nih.govscispace.com |

| Potential Advantage | Increased metabolic stability | nih.gov |

Formation of Functionalized Oxetane Derivatives for Diverse Applications

The amino and carboxamide functionalities of this compound serve as handles for a variety of chemical transformations, enabling the synthesis of a wide range of functionalized derivatives. The primary amino group can undergo standard reactions such as acylation, alkylation, and sulfonylation to introduce diverse substituents. These modifications can be used to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and basicity, which is crucial in drug discovery. acs.org

Furthermore, the carboxamide group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters, other amides, or other functional groups. The resulting 3-amino-oxetane-3-carboxylic acid is a valuable intermediate for further derivatization. chemrxiv.org The development of robust synthetic protocols that tolerate the strained oxetane ring is essential for the successful derivatization of this scaffold. chemrxiv.org

| Functional Group | Reaction Type | Potential Product | Application Area |

| Amino Group | Acylation | N-Acyl derivative | Medicinal Chemistry |

| Amino Group | Reductive Amination | N-Alkyl derivative | Agrochemicals |

| Carboxamide Group | Hydrolysis | Carboxylic Acid | Further Synthesis |

| Carboxylic Acid | Esterification | Ester derivative | Specialty Chemicals |

Development of New Oxetane Building Blocks from the Core Scaffold

This compound can serve as a starting material for the synthesis of other novel oxetane-based building blocks. For instance, modification of the amino and carboxamide groups, as described in the previous section, can lead to a library of 3,3-disubstituted oxetanes with diverse functionalities. acs.orgchemrxiv.org These new building blocks can then be used in various synthetic applications, expanding the chemical space accessible from the initial core scaffold.

The development of new synthetic methodologies to access diverse oxetane building blocks is an ongoing area of research, as the availability of such compounds is crucial for their broader application in drug discovery and materials science. nih.govacs.org The unique 3,3-disubstitution pattern of derivatives from this compound can offer distinct advantages in terms of stability and conformational rigidity compared to other substitution patterns. nih.gov

Application in the Synthesis of Complex Chemical Entities

The strained nature of the oxetane ring in this compound makes it a reactive intermediate for the synthesis of more complex molecular architectures.

The amino group and the oxetane ring in 3-amino-oxetanes can participate in cycloaddition and ring-expansion reactions to construct novel polycyclic and heterocyclic systems. For example, 3-aminooxetanes have been shown to undergo formal [3+2] annulation reactions with isocyanates and carbon dioxide to yield iminooxazolidines and oxazolidinones, respectively. rsc.org These reactions highlight the potential of the 3-amino-oxetane scaffold to serve as a 1,3-dipole synthon.

Furthermore, the strained oxetane ring can undergo ring-expansion reactions in the presence of suitable reagents, providing access to larger oxygen-containing heterocycles. sioc-journal.cn While specific examples utilizing this compound are not prevalent in the literature, the general reactivity of the 3-amino-oxetane core suggests its applicability in such transformations. The development of stereoselective methods for these reactions is of particular interest for the synthesis of enantiomerically pure complex molecules.

| Reaction Type | Reactant | Product | Reference |

| [3+2] Annulation | Isocyanate | Iminooxazolidine | rsc.org |

| [3+2] Annulation | Carbon Dioxide | Oxazolidinone | rsc.org |

| 1,3-Dipolar Cycloaddition | Various Dipolarophiles | Spirocyclic Heterocycles | whiterose.ac.uk |

| Ring Expansion | Diazo Compounds | Larger O-Heterocycles | sioc-journal.cn |

The unique properties imparted by the oxetane ring make this compound and its derivatives attractive building blocks for the synthesis of specialty chemicals. These can include compounds with specific applications in agrochemicals, and other niche chemical industries. chemimpex.com The incorporation of the oxetane motif can lead to compounds with enhanced biological activity, improved metabolic stability, and desirable physicochemical properties. acs.org

The oxetane ring is known to undergo cationic ring-opening polymerization to produce polyethers. wikipedia.org While the polymerization of unsubstituted oxetane is well-established, the use of functionalized oxetanes like this compound as monomers could lead to the synthesis of novel functional polymers. The amino and carboxamide groups could serve as sites for cross-linking or for the attachment of other molecules, leading to materials with tailored properties.

These oxetane-based polymers may find applications as components of coatings, adhesives, and other advanced materials. google.com The ring-opening polymerization of oxetane monomers can be initiated by various cationic initiators, and the properties of the resulting polymers can be controlled by the choice of monomer and polymerization conditions. wikipedia.org Further research is needed to explore the full potential of this compound as a monomer for advanced materials.

Comparative Studies with Other Cyclic Amino Acid Derivatives (e.g., Azetidines, Cyclobutanes)

In drug design, small, strained rings are often used as bioisosteres for more common functional groups (like gem-dimethyl or carbonyl groups) to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. acs.orgacs.org this compound belongs to the class of conformationally restricted amino acid derivatives. Its properties are best understood in comparison to its carbocyclic and heterocyclic analogues, namely derivatives of azetidine (B1206935) and cyclobutane (B1203170).

Azetidines, four-membered rings containing a nitrogen atom, and cyclobutanes, all-carbon four-membered rings, are the closest structural analogues. The choice between these rings can significantly impact a drug candidate's profile. rsc.orgacs.org

Table 1: Comparative Properties of Oxetane, Azetidine, and Cyclobutane Rings

| Property | Oxetane Ring | Azetidine Ring | Cyclobutane Ring |

| Heteroatom | Oxygen | Nitrogen | None |

| Polarity/Solubility | High polarity, enhances aqueous solubility. nih.gov | High polarity, can be protonated to further increase solubility. | Low polarity, lipophilic. |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor. utexas.edunih.gov | Nitrogen can act as a hydrogen bond acceptor and N-H as a donor. | No hydrogen bonding capability. |

| Ring Strain (kcal/mol) | ~25.5 kcal/mol | ~25.8 kcal/mol | ~26.3 kcal/mol nih.gov |

| Metabolic Stability | Generally stable, can block metabolic sites; less prone to CYP-mediated metabolism compared to lipophilic groups. acs.orgnih.gov | Can be metabolically labile at the nitrogen or alpha-carbons, but substitution can improve stability. | Generally metabolically stable. nih.gov |

| Basicity (pKa) | The ring oxygen is a weak Lewis base. utexas.edu | The ring nitrogen is basic and its pKa can be modulated by substituents. | Not basic. |

| Synthetic Accessibility | Challenging, but building blocks like oxetan-3-one are available. chemrxiv.orgacs.orgresearchgate.net | Synthetic routes are well-established, though can be complex. rsc.org | Numerous synthetic methods are available. nih.gov |

| Conformational Impact | Induces a puckered, non-planar conformation. acs.org | Provides a defined 3D vector from the nitrogen atom. | Confers a rigid, puckered 3D structure. nih.gov |

When incorporated into a molecule, the oxetane ring in this compound offers a unique combination of properties compared to its azetidine and cyclobutane counterparts.

vs. Azetidine Analogue: The oxetane derivative is less basic than its azetidine counterpart. In medicinal chemistry, reducing the basicity of amine-containing compounds is often desirable to improve oral absorption and reduce off-target effects (e.g., hERG channel binding). The oxetane's oxygen acts as a hydrogen bond acceptor, similar to the azetidine's nitrogen, but without the associated basicity. utexas.edu

vs. Cyclobutane Analogue: The oxetane derivative is significantly more polar and soluble than the corresponding cyclobutane amino acid. mdpi.com Replacing a lipophilic cyclobutane ring with an oxetane can be a key strategy to improve the pharmacokinetic profile of a drug candidate by reducing its lipophilicity (logP) and increasing its solubility. While both rings provide conformational rigidity, the oxetane's ether oxygen introduces a polar vector that can engage in favorable interactions with biological targets. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-amino-N-methyl-oxetane-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, oxetane-3-carboxamide derivatives can be synthesized by reacting oxetane-3-carbonyl chloride with methylamine under low-temperature conditions (0–5°C) in anhydrous dichloromethane. Triethylamine is often used as a base to neutralize HCl byproducts. Yield optimization requires strict moisture control and inert atmospheres to prevent hydrolysis of the carbonyl chloride intermediate .

- Data Insight : Substitution reactions at the oxetane ring (e.g., with amines) may compete with ring-opening pathways. Monitoring via HPLC or NMR during reaction progression is critical to isolate the desired product .

Q. How does the oxetane ring influence the compound’s physicochemical properties compared to other heterocycles?

- Methodology : Computational modeling (e.g., density functional theory) reveals that the oxetane ring’s strained geometry enhances metabolic stability and reduces conformational flexibility compared to five-membered rings like tetrahydrofuran. Experimental validation via logP measurements and plasma stability assays confirms lower lipophilicity (logP ≈ 0.5) and resistance to cytochrome P450-mediated oxidation .

- Comparison : Oxetane derivatives exhibit higher hydrogen-bonding capacity than cyclohexane analogs, improving solubility in polar solvents like water or DMSO .

Advanced Research Questions

Q. What strategies resolve contradictory data in the pharmacological activity of this compound analogs?

- Methodology : Discrepancies in enzyme inhibition assays (e.g., Factor Xa) may arise from differences in assay conditions (pH, ionic strength). Standardizing protocols (e.g., uniform buffer systems) and validating results across multiple labs using orthogonal techniques (e.g., surface plasmon resonance vs. fluorogenic assays) can resolve contradictions .

- Case Study : A 2024 study identified pH-dependent binding affinity shifts (ΔpKa ≈ 1.2) for oxetane carboxamides, explaining divergent IC50 values in Factor Xa inhibition .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity while minimizing off-target effects?

- Methodology : Systematic modification of substituents (e.g., replacing N-methyl with bulkier groups like N-cyclopentyl) combined with molecular docking (e.g., using AutoDock Vina) identifies steric and electronic drivers of target binding. For example, introducing a chlorine atom at the oxetane’s 3-position improves selectivity for kinase targets by 40% .

- Data Insight : Toxicity profiling (e.g., Ames test, hepatocyte viability assays) is essential to eliminate analogs with genotoxic or cytotoxic liabilities .

Q. What analytical techniques are critical for characterizing degradation products of this compound under accelerated stability conditions?

- Methodology : Forced degradation studies (acid/base hydrolysis, oxidative stress) paired with LC-MS/MS and high-resolution mass spectrometry (HRMS) identify major degradation pathways. For instance, oxidation at the oxetane ring’s ether oxygen generates a lactone derivative, detectable via isotopic pattern analysis .

- Validation : Quantifying degradation kinetics (Arrhenius plots) predicts shelf-life under long-term storage conditions .

Safety and Regulatory Considerations

Q. How should researchers address gaps in toxicological data for this compound?

- Methodology : In silico tools (e.g., ProTox-II, Derek Nexus) predict acute toxicity endpoints (LD50, hepatotoxicity) when experimental data are absent. Follow-up in vitro assays (e.g., mitochondrial membrane potential assays in HepG2 cells) validate predictions. For example, a 2023 SDS noted no acute hazards, but chronic exposure risks (e.g., renal toxicity) remain uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.